molecular formula C7H6ClNO B1661983 1-(6-Chloropyridin-3-yl)ethanone CAS No. 55676-22-7

1-(6-Chloropyridin-3-yl)ethanone

Cat. No. B1661983
CAS RN: 55676-22-7
M. Wt: 155.58 g/mol
InChI Key: UXSNZYGTQTXRAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(6-Chloropyridin-3-yl)ethanone has been used in the synthesis of complex organic compounds. For example, its derivative was used to prepare NNN tridentate ligands for iron (II) and cobalt (II) dichloride, leading to compounds that showed good catalytic activities for ethylene reactivity.


Molecular Structure Analysis

The structure of 1-(6-Chloropyridin-3-yl)ethanone consists of a pyridin ring with a chlorine atom attached to the 6th carbon atom and an ethanone group attached to the 3rd carbon atom.


Chemical Reactions Analysis

Research has shown the use of 1-(6-Chloropyridin-3-yl)ethanone in the synthesis of complex organic compounds. Its derivative was used to prepare NNN tridentate ligands for iron (II) and cobalt (II) dichloride, leading to compounds that showed good catalytic activities for ethylene reactivity.


Physical And Chemical Properties Analysis

1-(6-Chloropyridin-3-yl)ethanone is a colorless solid with a melting point of 93-94 °C. It has a molecular weight of 155.58 g/mol.

Scientific Research Applications

Vibrational and Structural Analysis

1-(6-Chloropyridin-3-yl)ethanone has been a subject of vibrational and structural analysis. A study involving a related compound, 1-[6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl]ethanone, used FT-IR and FT-Raman spectroscopy along with density functional theory and ab initio molecular orbital calculation for analyzing its structure and vibrations. This kind of research aids in understanding the molecular properties of such compounds, which is crucial for their potential applications in various fields (Song et al., 2008).

Catalysis and Chemical Synthesis

Research has shown the use of 1-(6-Chloropyridin-3-yl)ethanone in the synthesis of complex organic compounds. For example, its derivative was used to prepare NNN tridentate ligands for iron(II) and cobalt(II) dichloride, leading to compounds that showed good catalytic activities for ethylene reactivity. This demonstrates its potential in catalysis and organic synthesis (Sun et al., 2007).

Insecticidal Activity

Another important application is in the development of insecticides. Compounds synthesized from 1-(6-Chloropyridin-3-yl)ethanone have shown good insecticidal activity. This is evident in studies involving the synthesis of specific derivatives of the compound and their subsequent testing for insecticidal properties (Shi, Zhu & Song, 2008).

Photophysical Property Studies

The derivatives of 1-(6-Chloropyridin-3-yl)ethanone have also been studied for their photophysical properties. Research involving the synthesis of such compounds and their absorption and emission spectra contributes to understanding their potential in material science and related fields. This includes the study of absorption quenching and fluorescence emission, which can have applications in areas such as sensor development and molecular imaging (Hussein, El Guesmi & Ahmed, 2019).

Antimicrobial Studies

Compounds derived from 1-(6-Chloropyridin-3-yl)ethanone have been investigated for their antimicrobial properties. This includes studies on synthesized compounds and their effectiveness against various microbial strains. Such research is vital for developing new antimicrobial agents (Sherekar, Padole & Kakade, 2022).

Safety And Hazards

The safety data sheet for 1-(6-Chloropyridin-3-yl)ethanone indicates that it is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

1-(6-chloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSNZYGTQTXRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381507
Record name 1-(6-Chloropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-yl)ethanone

CAS RN

55676-22-7
Record name 1-(6-Chloropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyridin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

31.91 g (230.3 mmol) of 2-chloro-5-cyano-pyridine are placed in 1.6 liters of diethyl ether under nitrogen, and 155 ml (22% in tetrahydrofuran, 456 mmol) of methylmagnesium chloride are added. The red suspension is stirred for 14 h at RT, poured onto 1.6 liters of ice/water and 320 ml of concentrated hydrochloric acid and stirred for 14 h at RT. Extraction with diethyl ether and methylene chloride, drying with MgSO4 and concentration give 5-acetyl-2-chloro-pyridine; Rf =0.46 (hexane:ethyl acetate=2:1).
Quantity
31.91 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.6 L
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A round bottomed flask was charged with 5-bromo-2-chloropyridine (5.30 g, 27.6 mmol) in THF under N2 and cooled at 0° C. A solution of 1 M iso-propylmagnesiumchloride-lithium chloride complex in THF (40 mL) was added drop wise over 15 min. After 70 min N-methoxy-N-methylacetamide (4.1 mL, 38 mmol) was added drop wise. After stirring for 5 min at 0° C. the cooling bath was removed. The mixture was left stirring overnight and was then quenched by the addition of 100 mL saturated aqueous NH4Cl solution. The mixture was extracted with 3×100 mL EtOAc. The combined organic layers were washed with water followed by brine and dried over MgSO4. Evaporation of the volatiles at 80° C., 10 mbar for 1 h gave the title compound (3.596 g, 84) sufficiently pure for the next step.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Yang, Y Liu, H Song, Y Li, Q Wang - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
A series of new pymetrozine analogues containing both methyl on the imine carbon and phenoxy group at the pyridine ring were designed and synthesized. Their insecticidal activities …
Number of citations: 17 www.sciencedirect.com
DA Annis, CC Cheng, CC Chuang… - … chemistry & high …, 2009 - ingentaconnect.com
This manuscript describes the discovery and characterization of inhibitors of the lipid phosphatase SHIP2, an important target for the treatment of Type 2 diabetes, using the Automated …
Number of citations: 44 www.ingentaconnect.com
K Miller-Moslin, S Peukert, RK Jain… - Journal of medicinal …, 2009 - ACS Publications
Abnormal activation of the Hedgehog (Hh) signaling pathway has been linked to several types of human cancers, and the development of small-molecule inhibitors of this pathway …
Number of citations: 123 pubs.acs.org
M Badland, MP Burns, RJ Carroll, RM Howard… - Green …, 2011 - pubs.rsc.org
Chemoenzymatic syntheses of two key intermediates in the preparation of a potent β-3 receptor agonist 1 are described. A lipase-catalysed hydrolytic desymmetrisation is employed in …
Number of citations: 13 pubs.rsc.org
RABIL CATALYZED - J. Chil. Chem. Soc, 2016 - pdfs.semanticscholar.org
The acidic ionic liquid, 1-(4-sulfonic acid) butyl-3-methylimidazolium hydrogen sulfate [MimC4SO3H] HSO4 catalyzed two-component condensation reaction of phenacyl bromide and o-…
Number of citations: 2 pdfs.semanticscholar.org
D Tejeswararao - Journal of the Chilean Chemical Society, 2016 - SciELO Chile
The acidic ionic liquid, 1-(4-sulfonic acid) butyl-3-methylimidazolium hydrogen sulfate [MimC 4 SO 3 H] HSO 4 catalyzed two-component condensation reaction of phenacyl bromide …
Number of citations: 2 www.scielo.cl

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